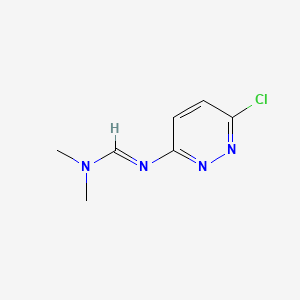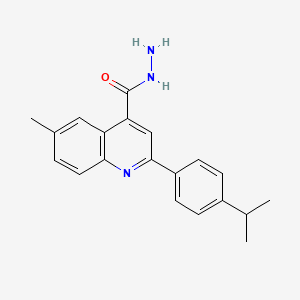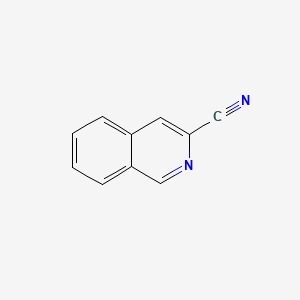
Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate, is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various ethyl carboxylate derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds.
Synthesis Analysis
The synthesis of ethyl carboxylate derivatives is a topic of interest in several of the provided papers. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is synthesized through selective cyclocondensation with 1,3-dicarbonyl compounds . Similarly, ethyl 1-aminotetrazole-5-carboxylate undergoes reactions with hydrazine hydrate and carbon disulfide to yield various heterocyclic compounds . These methods suggest that the synthesis of Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate could potentially involve similar cyclocondensation or substitution reactions.
Molecular Structure Analysis
The molecular structure of ethyl carboxylate derivatives is characterized by the presence of hydrogen bonds and other intermolecular interactions. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen-bonded supramolecular structures in one, two, and three dimensions . These interactions are crucial for the stability and crystalline structure of these compounds. It can be inferred that Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate may also form similar hydrogen-bonded structures.
Chemical Reactions Analysis
The reactivity of ethyl carboxylate derivatives is highlighted through various chemical reactions. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing photolytic pathways: reversible photoisomerisation and loss of carbon dioxide to form a singlet imino-carbene . This indicates that Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate might also undergo similar photolytic reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carboxylate derivatives are determined by their molecular structure and the nature of their substituents. Although the specific physical properties of Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate are not discussed in the provided papers, the properties of similar compounds can be used to make educated guesses. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall molecular geometry .
Applications De Recherche Scientifique
Synthetic Approaches and Biological Significance
1,3,4-Oxadiazoles, including derivatives similar to Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate, have been extensively studied for their diverse synthetic methods and significant biological activities. These compounds are synthesized using various strategies, including intramolecular dehydration, interaction with carbon disulfide, and microwave synthesis, among others. These methodologies enable the creation of bio-promising hybrid structures with potential antitumor, antifungal, antituberculous, antimalarial, and antibacterial properties. The versatility in synthesis and the broad spectrum of biological activity make these compounds attractive for biologically oriented drug synthesis (BIODS) (Karpenko, Panasenko, & Knysh, 2020).
Therapeutic Potential and Pharmacological Activities
1,3,4-Oxadiazoles demonstrate a wide array of pharmacological effects, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive activities. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors, eliciting these bioactivities through multiple weak interactions. This characteristic has positioned 1,3,4-oxadiazoles as a focal point of medicinal chemistry research, paving the way for the development of novel medicinal agents with high therapeutic potency (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Role in Drug Development
The 1,3,4-oxadiazole nucleus serves as a key structural element in the synthesis of new drug candidates, showing efficacy in treating a variety of diseases with potentially lower toxicity. These compounds are explored for their utility across a spectrum of pharmacological applications, including antiviral, analgesic, anti-inflammatory, and antiparasitic effects, among others. The exploration of 1,3,4-oxadiazoles in drug development is driven by their ability to act as surrogates of carboxylic acids, carboxamides, and esters, showcasing their importance in the chemistry of nitrogen-containing heterocycles (Rana, Salahuddin, & Sahu, 2020).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-2-12-7(11)6-9-5(3-4-8)13-10-6/h2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCATDAIDKUEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439559 |
Source


|
| Record name | Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
790207-00-0 |
Source


|
| Record name | Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)




